

# Interpretation of butyl nonanoate mass spectrum fragmentation patterns.

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## Compound of Interest

Compound Name: *Butyl nonanoate*

Cat. No.: *B1595214*

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## Technical Support Center: Butyl Nonanoate Mass Spectrometry

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with **butyl nonanoate** and interpreting its mass spectrum.

### Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and expected molecular weight of **butyl nonanoate**?

A1: **Butyl nonanoate** has a molecular formula of  $C_{13}H_{26}O_2$ .<sup>[1]</sup> Its monoisotopic mass is approximately 214.19 Da, and its average molecular weight is 214.34 g/mol.<sup>[1][2]</sup>

Q2: What are the primary fragmentation patterns observed in the Electron Ionization (EI) mass spectrum of **butyl nonanoate**?

A2: The fragmentation of esters like **butyl nonanoate** in EI-MS is characterized by specific cleavage patterns.<sup>[3]</sup> The most common fragmentations are alpha-cleavage next to the carbonyl group and the McLafferty rearrangement.<sup>[3][4]</sup>

Q3: What are the major fragment ions and their mass-to-charge ratios (m/z) for **butyl nonanoate**?

A3: Key peaks in the EI mass spectrum of **butyl nonanoate** typically include ions at  $m/z$  values of 56, 57, 141, and 159.<sup>[3]</sup> The molecular ion peak  $[M]^+$  at  $m/z$  214 may also be observed, though it can be weak or absent.<sup>[2][3]</sup>

Q4: What fragmentation process leads to the prominent peak at  $m/z$  56?

A4: The ion at  $m/z$  56, which is often the base peak, is characteristic of a McLafferty rearrangement.<sup>[3][4]</sup> This specific rearrangement involves the transfer of a gamma-hydrogen from the butyl group to the carbonyl oxygen, followed by the cleavage of the C-O bond, resulting in the formation of a neutral butene molecule and a charged enol. The peak at  $m/z$  56 corresponds to the butene radical cation ( $[C_4H_8]^+\bullet$ ).<sup>[3]</sup>

Q5: How is the acylium ion at  $m/z$  141 formed?

A5: The fragment at  $m/z$  141 is an acylium ion ( $[C_9H_{17}O]^+$ ). It is formed through alpha-cleavage, where the bond between the carbonyl carbon and the oxygen of the butoxy group is broken.<sup>[3][5]</sup> This results in the loss of a butoxy radical.

## Data Presentation: Key Mass Spectral Peaks

The following table summarizes the principal ions observed in the 70 eV EI-MS of **butyl nonanoate**.

m/z	Relative Intensity (Approximate)	Possible Fragment Ion/Structure	Proposed Fragmentation Pathway
214	Low / Sometimes Absent	$[C_{13}H_{26}O_2]^+\bullet$	Molecular Ion (M <sup>+</sup> )
159	Moderate	$[C_9H_{19}O_2]^+$	Loss of a butyl radical followed by hydrogen rearrangement
141	Moderate to High	$[C_9H_{17}O]^+$	Alpha-cleavage with loss of the butoxy group ( $\bullet OC_4H_9$ )
57	High	$[C_4H_9]^+$	Butyl cation
56	High (Often Base Peak)	$[C_4H_8]^+\bullet$	McLafferty rearrangement of the butyl group
41	Moderate	$[C_3H_5]^+$	Allyl cation, a common smaller fragment

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

### Protocol: GC-MS Analysis of **Butyl Nonanoate**

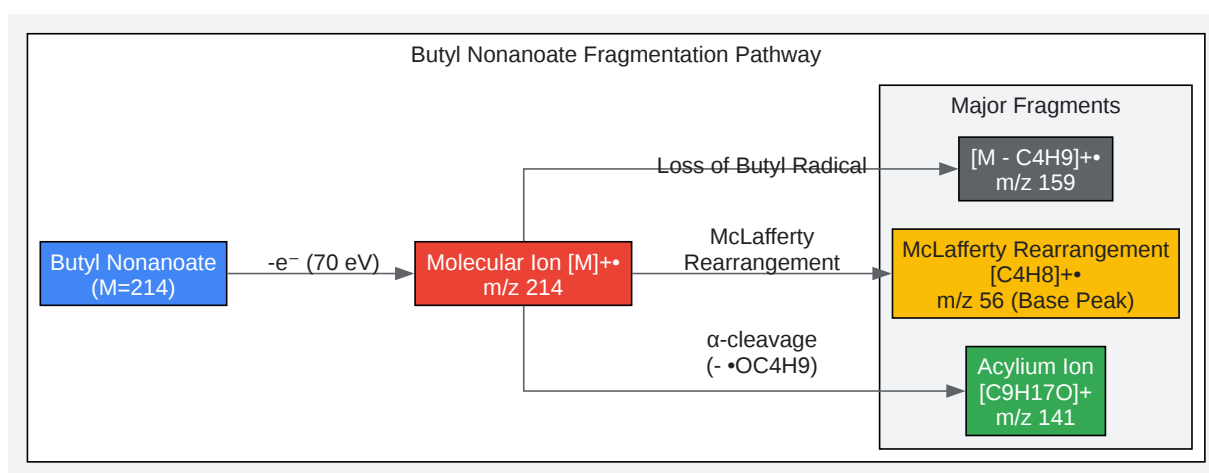
This protocol outlines a standard method for analyzing volatile esters like **butyl nonanoate** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation:
  - Prepare a dilute solution of the **butyl nonanoate** sample (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or ethyl acetate.
  - Ensure the sample is free of non-volatile residues.

- Gas Chromatography (GC) Conditions:
  - Injector: Split/Splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, like a DB-5ms or equivalent).
  - Oven Temperature Program:
    - Initial temperature: 50 °C, hold for 2 minutes.
    - Ramp: Increase to 280 °C at a rate of 10 °C/min.
    - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI).[\[3\]](#)
  - Ionization Energy: 70 eV.[\[1\]](#)
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 35-400.
  - Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.
  - Data Acquisition: Acquire data in full scan mode.
- Data Analysis:

- Integrate the chromatographic peak corresponding to **butyl nonanoate**.
- Analyze the mass spectrum of the peak and compare the fragmentation pattern to reference spectra from databases like NIST or PubChem.[1][2]

## Mandatory Visualizations



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Caption: Fragmentation pathway of **butyl nonanoate** under Electron Ionization.

## Troubleshooting Guide

Q1: I don't see the molecular ion peak (m/z 214) in my spectrum. Is this normal?

A1: Yes, this can be normal for straight-chain esters. The molecular ion peak for these compounds is often weak or entirely absent because the initial ion is unstable and fragments very quickly.[4] The presence of prominent fragment ions is a more reliable indicator for identification.

Q2: My signal intensity is very low across the entire spectrum. What are the common causes?

A2: Poor signal intensity is a frequent issue in mass spectrometry.[\[6\]](#) Consider the following troubleshooting steps:

- **Sample Concentration:** Your sample may be too dilute. Prepare a more concentrated sample and re-inject.[\[6\]](#)
- **Instrument Tuning:** The mass spectrometer may require tuning and calibration. Perform a system check and calibration according to the manufacturer's guidelines.[\[6\]](#)
- **Source Cleanliness:** A contaminated ion source can significantly suppress the signal. Check the source and clean it if necessary.
- **Leaks:** Check for air leaks in the system, particularly at the injector and the interface between the GC and MS.

Q3: The observed mass values for my fragments are shifted and inaccurate. How can I resolve this?

A3: Inaccurate mass assignments are almost always a calibration issue.[\[6\]](#)

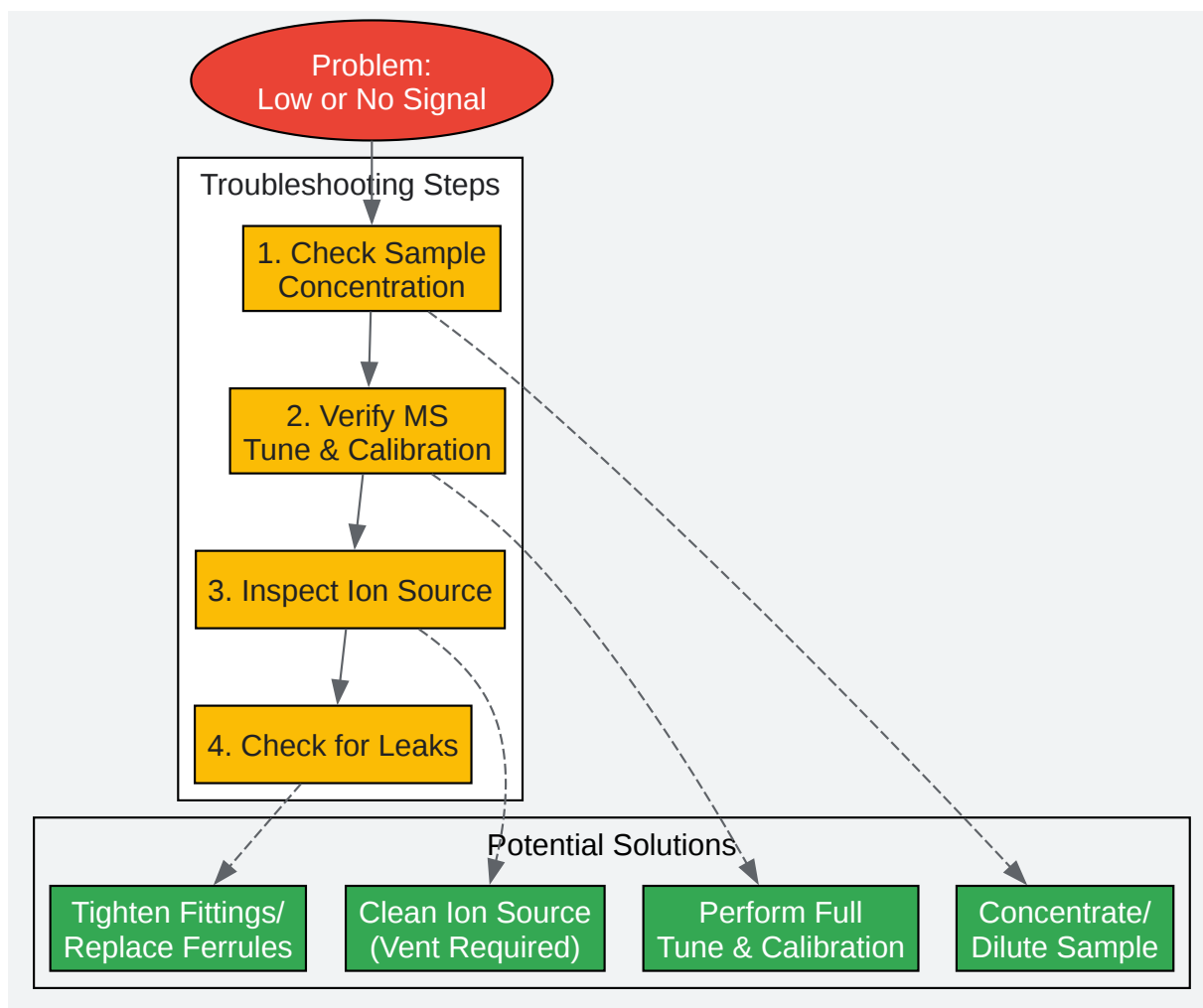
- **Mass Calibration:** Perform a full mass calibration of the instrument using the appropriate calibration standard (e.g., PFTBA).[\[6\]](#)
- **Reference Mass:** If your system uses a reference mass for real-time correction, ensure the reference vial is full and the system is applying it correctly.[\[7\]](#)
- **Instrument Stability:** Ensure the instrument has had adequate time to stabilize thermally and electronically after being turned on.

Q4: I am seeing many unexpected peaks, even in my blank injections. What could be the cause?

A4: Seeing peaks in blank runs points to system contamination or carryover.[\[7\]](#)

- **Carryover:** A highly concentrated previous sample may have carried over. Run several blank solvent injections to wash the injector and column.[\[8\]](#)

- Contaminated Solvents/Gas: Ensure you are using high-purity, LC-MS grade solvents and high-purity carrier gas. A contaminated gas filter can also be a source of background noise. [9]
- Septum Bleed: Old or over-tightened injector septa can degrade and bleed into the system. Replace the septum.



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Caption: A logical workflow for troubleshooting low signal intensity in MS analysis.

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